Imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro-
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Overview
Description
Imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- typically involves the annulation of the imidazole ring to the thiazole ring. Common synthetic methods include:
Annulation Reactions: These involve the formation of the imidazole ring onto the thiazole ring through various cyclization reactions.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired heterocyclic structure.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods: Industrial production methods often employ scalable synthetic routes such as:
Catalyst-Free Synthesis: Utilizing green chemistry principles to achieve the desired product under mild conditions.
Metal-Catalyzed Reactions: Using metal catalysts like copper or iron to facilitate the cyclization and formation of the heterocyclic structure.
Chemical Reactions Analysis
Types of Reactions: Imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to new functionalities.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products:
Scientific Research Applications
Imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and antitubercular activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo(d)imidazo(2,1-b)thiazole Derivatives: These derivatives have additional benzene rings, enhancing their stability and reactivity.
Uniqueness: Imidazo(2,1-b)benzothiazole-2-carboxylic acid, 5-chloro- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound in various research fields .
Properties
CAS No. |
80353-99-7 |
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Molecular Formula |
C10H5ClN2O2S |
Molecular Weight |
252.68 g/mol |
IUPAC Name |
8-chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-2-1-3-7-8(5)13-4-6(9(14)15)12-10(13)16-7/h1-4H,(H,14,15) |
InChI Key |
LEKGEEUCZYADGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N3C=C(N=C3S2)C(=O)O |
Origin of Product |
United States |
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